ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate
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Overview
Description
Ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate is an organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, with an enamine functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate typically involves a multi-step process. One common method includes the following steps:
Alkylation: The starting material, 4-aminobenzoic acid, is first alkylated to form ethyl 4-aminobenzoate.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using continuous-flow synthesis techniques. This approach allows for better control over reaction conditions, higher yields, and improved scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The enamine group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines can be used under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various ester or amide derivatives.
Scientific Research Applications
Ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential local anesthetic due to its structural similarity to known anesthetics.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate involves its interaction with specific molecular targets. For instance, as a potential local anesthetic, it may bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of sensation in the targeted area.
Comparison with Similar Compounds
Ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate:
Ethyl 4-[(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate: A Schiff base derivative with potential biological activities.
Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methylpyridin-2-yl)diazenyl)benzoate: An azo dye compound with nonlinear optical properties.
Uniqueness
The uniqueness of this compound lies in its enamine functionality, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
4788-77-6 |
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Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate |
InChI |
InChI=1S/C13H15NO3/c1-3-17-13(16)11-4-6-12(7-5-11)14-9-8-10(2)15/h4-9,14H,3H2,1-2H3/b9-8+ |
InChI Key |
OKHRVOXXMHDKHK-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C=C/C(=O)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=CC(=O)C |
Origin of Product |
United States |
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